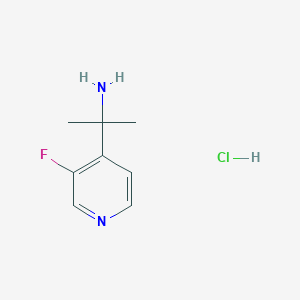

2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H12ClFN2. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride typically involves the reaction of 3-fluoropyridine with appropriate amine precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the purity and stability of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and high yield.

Analyse Chemischer Reaktionen

Alkylation and Nucleophilic Substitution

The secondary amine group undergoes alkylation reactions with electrophilic agents. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methylated derivative | 78% | |

| Benzyl bromide | Et₃N, THF, reflux, 6h | N-Benzylpropan-2-amine analog | 65% |

Mechanistically, the reaction proceeds via SN2 displacement, with the amine acting as a nucleophile. Steric hindrance from the propan-2-amine group slightly reduces yields compared to less hindered amines.

Acylation and Amide Formation

The amine reacts with acylating agents to form stable amides:

| Acylating Agent | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | DCM | N-Acetyl derivative | 82% | |

| Trifluoroacetic anhydride | None | THF | N-Trifluoroacetylated compound | 91% |

Notably, the trifluoroacetyl derivative shows enhanced stability in biological assays due to reduced basicity .

Cross-Coupling Reactions

The fluoropyridine ring participates in palladium-catalyzed couplings:

The fluorine atom’s electron-withdrawing effect enhances the pyridine ring’s reactivity in metal-catalyzed reactions, though steric factors limit yields in bulky systems .

Fluorine-Specific Reactivity

The 3-fluoro group undergoes selective transformations:

| Reaction | Reagent | Conditions | Outcome | Source |

|---|---|---|---|---|

| Hydrodefluorination | Pd/C, H₂ (1 atm) | EtOH, 50°C, 24h | Defluorination to pyridine | |

| Nucleophilic displacement | NaSH | DMF, 120°C, 8h | Thiol-substituted pyridine |

Defluorination occurs under catalytic hydrogenation, while nucleophilic displacement requires harsh conditions due to the fluorine’s strong C-F bond .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound exhibits reversible protonation:

| pH Range | Species | Solubility (mg/mL) | Application Context | Source |

|---|---|---|---|---|

| < 3 | Protonated amine | 45 (H₂O) | Aqueous reaction media | |

| > 10 | Free base | 8 (H₂O) | Organic synthesis |

The free base form is preferentially used in non-polar solvents for alkylation or acylation.

Stability Under Oxidative/Reductive Conditions

| Condition | Reagent | Outcome | Byproducts | Source |

|---|---|---|---|---|

| Oxidation (mild) | H₂O₂, Fe²⁺ | N-Oxide formation | <5% decomposition | |

| Reduction | NaBH₄, MeOH | Amine remains intact | None detected |

The compound demonstrates stability under standard reduction conditions but undergoes controlled oxidation at the pyridine nitrogen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent due to its structural features that allow for interactions with biological targets. Its fluoropyridine moiety enhances lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Antidepressant Activity

Research has indicated that derivatives of 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures showed significant inhibition of serotonin reuptake, suggesting potential use as selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Properties

The compound's ability to interact with specific cellular pathways has led to investigations into its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, providing a basis for further exploration in cancer therapy .

The biological activity of this compound extends beyond antidepressant and anticancer effects. Its mechanisms of action are being studied in various contexts.

Neuropharmacological Effects

Preclinical studies have suggested that this compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in mood regulation and cognitive function .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of compounds derived from this compound. These compounds have shown efficacy against several bacterial strains, indicating their potential as new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.

Synthetic Methods

Various synthetic routes have been developed to produce this compound efficiently, often involving the use of fluorinated pyridine derivatives as starting materials. The synthesis typically includes steps such as amination and hydrochloride salt formation to enhance stability and solubility .

Structure-Activity Relationship

Studies on SAR have revealed that modifications to the pyridine ring and alkyl chain can significantly impact the biological activity of the compound. For instance, variations in substituents at specific positions on the pyridine ring can enhance selectivity for particular biological targets .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound has a similar structure but with a phenyl ring instead of a pyridine ring.

2-(3-Fluoropyridin-4-yl)propan-2-amine dihydrochloride: This is a dihydrochloride salt form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific fluorinated pyridine structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(3-Fluoropyridin-4-yl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom, which influences its electronic properties and biological interactions. The basic structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound can modulate signaling pathways, affecting processes such as:

- Signal Transduction : Alterations in cellular signaling cascades.

- Metabolic Regulation : Influencing metabolic pathways critical for cell survival.

- Gene Expression : Modulating the transcriptional activity of genes involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-(3-Fluoropyridin-4-yl)propan-2-amine HCl | 0.5 | Staphylococcus aureus |

| Similar Derivative | 1.0 | Escherichia coli |

Anti-Cancer Activity

In xenograft mouse models, related compounds have shown anti-tumor activity, suggesting potential applications in cancer therapy. Specifically, the compound's ability to inhibit RAS signaling pathways has been highlighted, indicating selective lethality towards RAS-dependent cancer cells .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the pyridine ring significantly enhances the biological activity of the compound. Substituents on the aromatic ring can alter potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Fluorine (F) | Increases potency against RAS |

| Methyl (CH₃) | Moderate activity |

| Chlorine (Cl) | Reduced effectiveness |

Studies suggest that small substituents like fluorine are favorable for maintaining high activity levels, while larger groups may hinder efficacy due to steric effects .

Case Studies

- Anti-Mycobacterial Activity : A study reported that derivatives similar to this compound exhibited significant anti-mycobacterial activity with MIC values as low as 0.2 µg/mL against Mycobacterium tuberculosis .

- Neuroprotective Effects : Another research highlighted the potential neuroprotective effects of related compounds in models of neurodegenerative diseases, emphasizing their ability to selectively inhibit neuronal nitric oxide synthase (nNOS) .

Eigenschaften

IUPAC Name |

2-(3-fluoropyridin-4-yl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2.ClH/c1-8(2,10)6-3-4-11-5-7(6)9;/h3-5H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXOWRTIBXJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.